2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)-
CAS No.: 75906-64-8
Cat. No.: VC4126123
Molecular Formula: C12H13N3O3
Molecular Weight: 247.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75906-64-8 |
|---|---|
| Molecular Formula | C12H13N3O3 |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | 3-morpholin-4-yl-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C12H13N3O3/c16-11-9-3-1-2-4-10(9)13-12(17)15(11)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,17) |
| Standard InChI Key | WSLWEOXHHQNVGR-UHFFFAOYSA-N |
| SMILES | C1COCCN1N2C(=O)C3=CC=CC=C3NC2=O |
| Canonical SMILES | C1COCCN1N2C(=O)C3=CC=CC=C3NC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Effects
The compound’s scaffold consists of a bicyclic quinazoline-dione system, where positions 1 and 3 of the quinazoline ring are substituted with oxygen atoms, forming a dione configuration. At position 3, a morpholine moiety—a six-membered ring containing one oxygen and one nitrogen atom—is attached via a single bond . This substitution introduces conformational flexibility and enhances solubility in polar solvents due to morpholine’s hydrophilic nature .
Key physicochemical parameters include a calculated density of 1.4 g/cm³ and a boiling point of approximately 410.1°C at 760 mmHg . Nuclear magnetic resonance (NMR) studies in dimethyl sulfoxide (DMSO-d6) reveal distinct proton environments: the morpholine ring’s and groups produce broad triplet peaks at δ 3.6–3.8 ppm, while aromatic protons on the quinazoline ring resonate between δ 7.2–8.1 ppm .
Table 1: Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 247.25 g/mol | |
| Boiling Point | 410.1°C | |
| Density | 1.4 g/cm³ | |
| Key NMR Signals (1H) | δ 3.6–3.8 (morpholine), 7.2–8.1 (aromatic) |
Synthetic Methodologies and Optimization
Cyclization Strategies
The synthesis typically begins with anthranilic acid derivatives, which undergo cyclocondensation with isocyanates or carbamates to form the quinazoline-dione core . In a representative protocol, anthranilamide reacts with aromatic aldehydes in the presence of iodine, yielding 3-substituted quinazolinones . Subsequent chlorination using thionyl chloride introduces a reactive site at position 3, enabling nucleophilic aromatic substitution (SNAr) with morpholine .
Functionalization of the Morpholine Substituent
Post-cyclization modifications often target the morpholine ring to enhance bioavailability. For instance, alkylation of the morpholine nitrogen with ethyl chloroacetate under basic conditions (K₂CO₃/DMF) introduces ester functionalities, which can be hydrolyzed to carboxylic acids for further derivatization . Hydrazinolysis of intermediate esters generates hydrazide derivatives, expanding the compound’s utility as a precursor for Schiff base formation .
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
2,4(1H,3H)-Quinazolinedione, 3-(4-morpholinyl)- demonstrates broad-spectrum antimicrobial activity by inhibiting bacterial gyrase and topoisomerase IV—critical enzymes for DNA replication . In agar well diffusion assays, derivatives of this compound exhibited minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to fluoroquinolones like ciprofloxacin . The morpholine group augments target binding by forming hydrogen bonds with conserved serine residues (e.g., Ser84 in E. coli gyrase) .
Applications in Drug Development
Antibiotic Resistance Mitigation
The compound’s dual inhibition of gyrase and topoisomerase IV reduces the likelihood of resistance mutations, a common limitation of single-target antibiotics . Structural analogs with bulkier C-7 substituents (e.g., piperazine) exhibit enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), underscoring its adaptability in addressing multidrug-resistant pathogens .
Targeted Cancer Therapeutics
Conjugation with tumor-homing peptides or antibody-drug conjugates (ADCs) enhances the compound’s specificity for cancer cells. For example, linkage to a folate receptor-targeting moiety improved its accumulation in folate receptor-positive KB cells by 15-fold compared to non-targeted analogs .
Recent Advancements and Future Directions
Structural-Activity Relationship (SAR) Studies
Recent SAR investigations highlight the critical role of the morpholine ring’s orientation. Derivatives with para-substituted morpholine exhibit 30% higher topoisomerase IV inhibition than meta-substituted variants, likely due to improved hydrophobic interactions with the enzyme’s ATP-binding pocket .
Formulation Innovations
Nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles has increased the compound’s oral bioavailability from 22% to 58% in rodent models, addressing its inherent solubility limitations .
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